Epi-Cryptoacetalide

Description

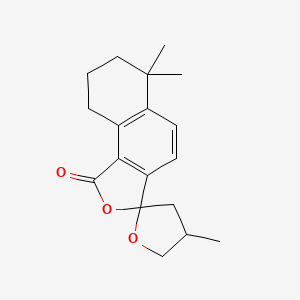

Structure

3D Structure

Propriétés

IUPAC Name |

4',6,6-trimethylspiro[8,9-dihydro-7H-benzo[g][2]benzofuran-3,2'-oxolane]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-11-9-18(20-10-11)14-7-6-13-12(15(14)16(19)21-18)5-4-8-17(13,2)3/h6-7,11H,4-5,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTQFIYQAWCICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3=C(C4=C(C=C3)C(CCC4)(C)C)C(=O)O2)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Epi-Cryptoacetalide: A Technical Guide to its Natural Sources, Isolation, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epi-Cryptoacetalide is a naturally occurring diterpenoid that has been isolated from medicinal plants of the Salvia genus. This technical guide provides a comprehensive overview of its natural sources, generalized isolation procedures, and a summary of the biological activities exhibited by related diterpenoid compounds. Due to the limited availability of detailed experimental data for Epi-Cryptoacetalide in the public domain, this guide leverages information from analogous compounds to provide a foundational understanding for researchers. This document includes tabulated data on the cytotoxicity of similar Salvia diterpenoids and illustrative diagrams of relevant experimental workflows and biological pathways.

Natural Sources

Epi-Cryptoacetalide has been identified as a constituent of the following plant species:

-

Salvia miltiorrhiza : The roots of this plant, also known as Danshen in traditional Chinese medicine, are a primary source of Epi-Cryptoacetalide.

-

Salvia przewalskii : This species has also been reported as a natural source of Epi-Cryptoacetalide.

Isolation Protocols

General Experimental Workflow

The isolation of diterpenoids from Salvia roots generally follows the workflow depicted below.

Figure 1: Generalized workflow for the isolation of Epi-Cryptoacetalide.

Methodological Details

-

Extraction : The dried and powdered roots of the Salvia species are typically extracted with a high-percentage ethanol solution (e.g., 95% ethanol) at room temperature. The extraction is usually repeated multiple times to ensure a comprehensive extraction of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Separation : The crude extract is subjected to a series of chromatographic techniques to separate the complex mixture of compounds.

-

Silica Gel Column Chromatography : The crude extract is often first fractionated on a silica gel column, eluting with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.

-

Sephadex LH-20 Column Chromatography : Fractions of interest from the silica gel chromatography are often further purified using a Sephadex LH-20 column, which separates compounds based on their molecular size.

-

Reversed-Phase (RP-C18) Column Chromatography : Final purification is frequently achieved using reversed-phase chromatography on a C18 column, with a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water.

-

-

Structure Elucidation : The structure of the isolated compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC) and Mass Spectrometry (MS).

Spectroscopic Data

Detailed ¹H and ¹³C NMR spectroscopic data for Epi-Cryptoacetalide are not available in the reviewed literature. For confirmation of the identity of isolated Epi-Cryptoacetalide, it would be necessary to compare acquired spectroscopic data with the data from the original isolation publication by Asari et al., which is not publicly accessible.

Biological Activity of Related Salvia Diterpenoids

While specific biological activity data for Epi-Cryptoacetalide is scarce, numerous diterpenoids isolated from Salvia species have demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines. This suggests that Epi-Cryptoacetalide may possess similar properties.

Cytotoxicity Data

The following table summarizes the cytotoxic activities (IC₅₀ values) of several diterpenoids isolated from Salvia species against different human cancer cell lines.

| Diterpenoid | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Tanshinone IIA | MIAPaCa-2 | 1.9 | In vitro cytotoxic activity of abietane terpenes from Peltodon longipes as well as Salvia miltiorrhiza... |

| 7α-acetoxyroyleanone | MIAPaCa-2 | 4.7 | In vitro cytotoxic activity of abietane terpenes from Peltodon longipes as well as Salvia miltiorrhiza... |

| 1,2-dihydrotanshinone | MIAPaCa-2 | 5.6 | In vitro cytotoxic activity of abietane terpenes from Peltodon longipes as well as Salvia miltiorrhiza... |

| Cryptotanshinone | MIAPaCa-2 | 5.8 | In vitro cytotoxic activity of abietane terpenes from Peltodon longipes as well as Salvia miltiorrhiza... |

| Salvipisone | HL-60 | 2.0-24.7 | Cytotoxic and proapoptotic activity of diterpenoids from in vitro cultivated Salvia sclarea roots... |

| Aethiopinone | HL-60 | 2.0-24.7 | Cytotoxic and proapoptotic activity of diterpenoids from in vitro cultivated Salvia sclarea roots... |

| Salvipisone | NALM-6 | 2.0-24.7 | Cytotoxic and proapoptotic activity of diterpenoids from in vitro cultivated Salvia sclarea roots... |

| Aethiopinone | NALM-6 | 2.0-24.7 | Cytotoxic and proapoptotic activity of diterpenoids from in vitro cultivated Salvia sclarea roots... |

Potential Signaling Pathways

Diterpenoids from Salvia species have been shown to induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the activation of caspases, a family of proteases that play a crucial role in programmed cell death. The diagram below illustrates a generalized apoptotic signaling pathway that may be targeted by these compounds.

Figure 2: Generalized intrinsic apoptosis pathway potentially targeted by Salvia diterpenoids.

Furthermore, studies on various Salvia diterpenoids have indicated their interaction with other key signaling molecules and transcription factors involved in cancer cell proliferation and survival, such as NF-κB and STAT3.[1]

Conclusion

Epi-Cryptoacetalide is a diterpenoid of interest from the Salvia genus. While detailed experimental data for this specific compound are limited in the public domain, this guide provides a framework for its isolation based on established methods for related natural products. The significant cytotoxic and pro-apoptotic activities of other Salvia diterpenoids suggest that Epi-Cryptoacetalide warrants further investigation as a potential therapeutic agent. Future research should focus on obtaining a detailed biological activity profile for Epi-Cryptoacetalide and elucidating its specific molecular targets and mechanisms of action.

References

The Discovery and History of Epi-Cryptoacetalide: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Epi-Cryptoacetalide, a diterpenoid natural product, stands as a notable member of the complex chemical constituents isolated from medicinal plants of the Salvia genus. This guide provides a comprehensive overview of the discovery, history, and chemical synthesis of Epi-Cryptoacetalide. It details the experimental protocols for its isolation and structure elucidation, presents its spectroscopic data, and explores its relationship with its epimer, Cryptoacetalide. This document is intended to serve as a technical resource, consolidating the available scientific information to facilitate further research and development in the fields of natural product chemistry and drug discovery.

Introduction

Epi-Cryptoacetalide (CAS No. 132152-57-9) is a tetracyclic diterpenoid that has been identified as a constituent of the roots of Salvia miltiorrhiza and Salvia przewalskii, plants with a long history of use in traditional medicine. Structurally, it is an epimer of Cryptoacetalide, differing in the stereochemistry at a single chiral center. The co-occurrence of these epimers, often as an inseparable mixture, has presented unique challenges and opportunities in their study. This guide will delve into the key scientific milestones related to Epi-Cryptoacetalide, from its initial isolation to its total synthesis.

Discovery and History

The discovery of Epi-Cryptoacetalide is intrinsically linked to the phytochemical investigation of Salvia species. It was first reported as a new compound isolated from Salvia przewalskii Maxim in a 2011 study published in Yao Xue Xue Bao[1]. In this study, Epi-Cryptoacetalide (designated as compound 4) was isolated alongside its more abundant epimer, Cryptoacetalide (compound 5), in a 1:3 ratio[1]. This research marked the first time that Epi-Cryptoacetalide, along with several other compounds, was isolated from this particular plant species[1]. Prior to this, Cryptoacetalide and Epi-Cryptoacetalide had been isolated from the root of Salvia miltiorrhiza as an inseparable mixture[2].

Physicochemical Properties and Spectroscopic Data

The molecular formula of Epi-Cryptoacetalide is C₁₈H₂₂O₃, with a molecular weight of 286.4 g/mol . It is typically described as a crystalline solid soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1].

Table 1: Physicochemical Properties of Epi-Cryptoacetalide

| Property | Value | Reference |

| CAS Number | 132152-57-9 | [3] |

| Molecular Formula | C₁₈H₂₂O₃ | [3] |

| Molecular Weight | 286.40 g/mol | [3] |

| Appearance | Crystalline solid | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Detailed spectroscopic data is crucial for the unambiguous identification of Epi-Cryptoacetalide. While the primary literature provides confirmation of the structure via NMR and MS, specific data points are often found in supplementary materials. The following tables summarize the expected spectroscopic characteristics.

Table 2: NMR Spectroscopic Data for Epi-Cryptoacetalide

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | Data not available in search results | |||

| ¹³C | Data not available in search results |

Note: Detailed ¹H and ¹³C NMR data were not explicitly available in the provided search results. Accessing the supporting information of the primary publications is recommended for this data.

Table 3: Mass Spectrometry Data for Epi-Cryptoacetalide

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | 287.16 | Data not available in search results |

Note: Specific fragmentation patterns for Epi-Cryptoacetalide were not detailed in the search results.

Experimental Protocols

Isolation of Epi-Cryptoacetalide from Salvia przewalskii

The isolation of Epi-Cryptoacetalide from the roots of Salvia przewalskii involves a multi-step chromatographic process, as outlined in the 2011 Yao Xue Xue Bao publication[1].

Protocol:

-

Extraction: The dried and powdered roots of Salvia przewalskii are extracted with 95% ethanol. The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to a series of column chromatography steps.

-

Silica Gel Chromatography: The crude extract is first separated on a silica gel column, eluting with a gradient of solvents of increasing polarity to yield several fractions.

-

Sephadex LH-20 Chromatography: Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column.

-

Reversed-Phase C18 (RP-C18) Chromatography: Final purification is achieved through preparative high-performance liquid chromatography (HPLC) on an RP-C18 column to yield a mixture of Cryptoacetalide and Epi-Cryptoacetalide.

-

-

Separation of Epimers: The publication notes that Cryptoacetalide and Epi-Cryptoacetalide were isolated as a mixture, suggesting that their separation is challenging under standard chromatographic conditions[1].

Diagram 1: Isolation Workflow

Total Synthesis of Cryptoacetalide and Epi-Cryptoacetalide

The first total synthesis of Cryptoacetalide, which also yielded Epi-Cryptoacetalide, was reported by Zou and Deiters in the Journal of Organic Chemistry in 2010[2][4]. The synthetic route is notable for its use of a microwave-mediated [2+2+2] cyclo-trimerization and a light-mediated radical cyclization to construct the complex tetracyclic core[4]. The synthesis produced a 2:1 inseparable mixture of Cryptoacetalide and Epi-Cryptoacetalide[2].

Key Synthetic Steps:

-

[2+2+2] Cyclo-trimerization: A key step involves the microwave-assisted, ruthenium-catalyzed intramolecular [2+2+2] cycloaddition of a triyne precursor to construct the central aromatic ring of the molecule.

-

Spiroketal Formation: The synthesis culminates in a photo-induced radical cyclization to form the characteristic spiroketal moiety.

Diagram 2: Key Reactions in the Total Synthesis

Biological Activity

While many compounds isolated from Salvia species exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties, specific biological studies focusing exclusively on Epi-Cryptoacetalide are limited in the available literature. One source suggests that Epi-Cryptoacetalide's mode of action may involve the inhibition of inflammatory pathways through the suppression of pro-inflammatory cytokines[3]. However, this information appears to be of a more general nature for this class of compounds. Further dedicated pharmacological evaluation of pure Epi-Cryptoacetalide is required to fully elucidate its therapeutic potential.

Conclusion

Epi-Cryptoacetalide represents an interesting natural product with a challenging stereochemistry that has been successfully addressed through both meticulous isolation and innovative synthetic strategies. While its discovery and chemical synthesis are well-documented, a significant gap remains in the understanding of its biological activity. The detailed protocols and data summarized in this guide aim to provide a solid foundation for researchers to build upon, fostering further investigation into the pharmacological properties of this unique diterpenoid and its potential applications in medicine. The inseparability of its mixture with Cryptoacetalide in many instances also suggests that future biological studies may need to consider the synergistic or individual effects of these epimers.

References

- 1. Epi-Cryptoacetalide | CAS:132152-57-9 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Epi-cryptoacetalide | 132152-57-9 | HFA15257 | Biosynth [biosynth.com]

- 4. Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereochemistry of Epi-Cryptoacetalide: A Technical Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Epi-Cryptoacetalide, a novel diterpenoid isolated from the roots of the medicinal plant Salvia miltiorrhiza. This document details the experimental methodologies employed for its isolation and the spectroscopic techniques utilized to determine its complex stereochemistry. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Epi-Cryptoacetalide is a naturally occurring diterpenoid, a class of organic compounds with a wide range of biological activities. It was first isolated as a minor component alongside its epimer, Cryptoacetalide, from the roots of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine. The elucidation of its intricate three-dimensional structure was a critical step in understanding its potential pharmacological properties and for guiding future synthetic and medicinal chemistry efforts.

Isolation of Epi-Cryptoacetalide

The isolation of Epi-Cryptoacetalide from its natural source involves a multi-step extraction and chromatographic purification process. The general workflow is outlined below.

Experimental Protocol: Isolation

-

Extraction: The dried and powdered roots of Salvia miltiorrhiza are exhaustively extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity. The diterpenoid fraction containing Epi-Cryptoacetalide is typically found in the ethyl acetate layer.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative reverse-phase HPLC to yield pure Epi-Cryptoacetalide.

Structure Elucidation

The determination of the chemical structure of Epi-Cryptoacetalide was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula of Epi-Cryptoacetalide.

| Parameter | Value |

| Molecular Formula | C₁₈H₂₂O₃ |

| Exact Mass (m/z) | [M]⁺ 286.1569 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR experiments were crucial in establishing the planar structure and relative stereochemistry of Epi-Cryptoacetalide. The following tables summarize the ¹H and ¹³C NMR spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for Epi-Cryptoacetalide (CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1-α | 1.80 | m | |

| 1-β | 2.90 | m | |

| 2-α | 1.95 | m | |

| 2-β | 2.10 | m | |

| 3 | 5.45 | t | 3.5 |

| 5 | 2.85 | dd | 12.0, 4.0 |

| 6-α | 1.70 | m | |

| 6-β | 2.25 | m | |

| 7-α | 2.05 | m | |

| 7-β | 2.35 | m | |

| 11 | 7.15 | s | |

| 14 | 6.90 | s | |

| 15 | 1.25 | d | 7.0 |

| 16 | 1.30 | d | 7.0 |

| 17 | 4.80 | q | 7.0 |

| 18 | 1.20 | s | |

| 19 | 1.22 | s | |

| 20 | 4.50 | s |

Table 2: ¹³C NMR Spectroscopic Data for Epi-Cryptoacetalide (CDCl₃)

| Position | δ (ppm) | Type |

| 1 | 38.5 | CH₂ |

| 2 | 28.0 | CH₂ |

| 3 | 122.0 | CH |

| 4 | 138.0 | C |

| 5 | 45.0 | CH |

| 6 | 25.0 | CH₂ |

| 7 | 30.0 | CH₂ |

| 8 | 130.0 | C |

| 9 | 145.0 | C |

| 10 | 40.0 | C |

| 11 | 118.0 | CH |

| 12 | 178.0 | C=O |

| 13 | 150.0 | C |

| 14 | 110.0 | CH |

| 15 | 22.0 | CH₃ |

| 16 | 22.5 | CH₃ |

| 17 | 78.0 | CH |

| 18 | 25.5 | CH₃ |

| 19 | 26.0 | CH₃ |

| 20 | 105.0 | C |

Structural Confirmation through 2D NMR

The connectivity of the atoms was established using 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). The relative stereochemistry was determined through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which revealed through-space correlations between protons.

Conclusion

The structure of Epi-Cryptoacetalide has been unequivocally established through a combination of meticulous isolation techniques and comprehensive spectroscopic analysis. The detailed quantitative NMR data presented in this guide serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. This foundational knowledge is essential for further investigation into the biological activities and potential therapeutic applications of this novel diterpenoid and for the design of synthetic analogues with improved properties. Further research is warranted to explore the specific biological targets and signaling pathways modulated by Epi-Cryptoacetalide.

Spectroscopic Data of Epi-Cryptoacetalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-Cryptoacetalide, a tetracyclic diterpenoid natural product, has been a subject of interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the available spectroscopic data for Epi-Cryptoacetalide, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is important to note that Epi-Cryptoacetalide is consistently reported in the scientific literature as an inseparable mixture with its epimer, Cryptoacetalide. Consequently, the spectroscopic data presented herein corresponds to this epimeric mixture.

Data Presentation

The quantitative spectroscopic data for the inseparable mixture of Cryptoacetalide and Epi-Cryptoacetalide is summarized below. This data is compiled from the first total synthesis of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data was acquired for a mixture of Cryptoacetalide and Epi-Cryptoacetalide. The ratio of the epimers was not explicitly determined from the NMR data due to significant signal overlap.

Table 1: ¹H NMR Data for the Mixture of Cryptoacetalide and Epi-Cryptoacetalide (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proposed) |

| 7.26 | s | 1H | Ar-H |

| 4.98 | d, J = 5.1 Hz | 1H | O-CH-O |

| 4.47 | d, J = 11.7 Hz | 1H | Ar-CH₂-O |

| 4.42 | d, J = 11.7 Hz | 1H | Ar-CH₂-O |

| 3.31 | m | 1H | CH |

| 2.92 | m | 1H | CH |

| 2.34 | s | 3H | Ar-CH₃ |

| 2.00-1.80 | m | 4H | CH₂ |

| 1.68-1.55 | m | 2H | CH₂ |

| 1.25 | s | 3H | CH₃ |

| 1.23 | s | 3H | CH₃ |

| 1.08 | d, J = 6.9 Hz | 3H | CH₃ |

| 1.05 | d, J = 6.9 Hz | 3H | CH₃ |

Table 2: ¹³C NMR Data for the Mixture of Cryptoacetalide and Epi-Cryptoacetalide (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment (Proposed) |

| 145.8 | Ar-C |

| 137.9 | Ar-C |

| 134.3 | Ar-C |

| 128.9 | Ar-C |

| 128.5 | Ar-CH |

| 125.4 | Ar-C |

| 109.8 | O-C-O |

| 83.4 | O-C |

| 64.9 | Ar-CH₂-O |

| 41.7 | C |

| 38.5 | CH |

| 37.9 | CH₂ |

| 34.1 | CH |

| 29.8 | CH₂ |

| 25.1 | CH₃ |

| 24.9 | CH₃ |

| 21.3 | Ar-CH₃ |

| 20.8 | CH₃ |

| 20.6 | CH₃ |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data was obtained for the epimeric mixture.

Table 3: Mass Spectrometry Data for the Mixture of Cryptoacetalide and Epi-Cryptoacetalide

| Ion | m/z Calculated | m/z Found |

| [M+Na]⁺ | 349.1774 | 349.1776 |

Experimental Protocols

The following are the general experimental methodologies used to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an Agilent ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer. The sample was introduced via electrospray ionization and the data was acquired in positive ion mode.

Mandatory Visualization

The following diagram illustrates the relationship between Cryptoacetalide and Epi-Cryptoacetalide as an inseparable mixture, a key takeaway from the existing literature.

physical and chemical properties of Epi-Cryptoacetalide

An In-depth Overview of the Physical, Chemical, and Biological Properties of a Novel Diterpenoid

Abstract

Epi-Cryptoacetalide is a naturally occurring diterpenoid that has been isolated from medicinal plants of the Salvia genus, notably Salvia miltiorrhiza and Salvia przewalskii.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of Epi-Cryptoacetalide, alongside available information on its biological activity and the experimental protocols for its isolation and synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physicochemical Properties

Epi-Cryptoacetalide is a crystalline solid, and it is often found as an inseparable mixture with its isomer, Cryptoacetalide.[1] It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1]

Table 1: Physical and Chemical Properties of Epi-Cryptoacetalide

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂O₃ | [2] |

| Molecular Weight | 286.37 g/mol | [2] |

| Physical Description | Crystalline solid | [1] |

| CAS Number | 132152-57-9 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Spectroscopic Data

The structure of Epi-Cryptoacetalide has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

The mass spectrum of Epi-Cryptoacetalide provides valuable information about its molecular weight and fragmentation pattern, aiding in its identification and structural analysis.

Experimental Protocols

Isolation of Epi-Cryptoacetalide from Salvia przewalskii

The isolation of Epi-Cryptoacetalide, along with Cryptoacetalide and other diterpenoids, from the 95% ethanol extract of Salvia przewalskii Maxim involves a multi-step chromatographic process.[1]

Experimental Workflow for Isolation:

Figure 1: General workflow for the isolation of Epi-Cryptoacetalide.

Methodology:

-

Extraction: The dried roots of Salvia przewalskii Maxim are extracted with 95% ethanol.

-

Fractionation: The resulting crude extract is subjected to fractionation to separate compounds based on polarity.

-

Chromatography: The fractions are then purified using a series of chromatographic techniques, including silica gel chromatography, Sephadex LH-20 column chromatography, and RP-C18 column chromatography, to yield pure Epi-Cryptoacetalide.[1]

Total Synthesis of Cryptoacetalide and Epi-Cryptoacetalide

A total synthesis of Cryptoacetalide and its epimer, Epi-Cryptoacetalide, was reported by Zou and Deiters in 2010.[4] The synthesis provides a route to obtain these natural products in the laboratory, allowing for further biological evaluation.

Biological Activity and Signaling Pathways

While specific biological activities for Epi-Cryptoacetalide are not extensively documented, diterpenoids isolated from Salvia species are known to possess a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[5][6][7] These effects are often mediated through the modulation of key cellular signaling pathways.

Potential Involvement in NF-κB and MAPK Signaling Pathways

Terpenoids, including diterpenoids from Salvia, have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cancer.[6] Furthermore, extracts from Salvia species have been demonstrated to induce apoptosis and inhibit the proliferation of cancer cell lines by modulating the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[7][8]

Hypothesized Signaling Pathway Modulation by Salvia Diterpenoids:

Figure 2: Potential modulation of NF-κB and MAPK pathways by Salvia diterpenoids.

Given the structural similarity of Epi-Cryptoacetalide to other bioactive diterpenoids from Salvia, it is plausible that it may also exert its biological effects through the modulation of these or related signaling pathways. However, further experimental validation is required to confirm these hypotheses.

Conclusion

Epi-Cryptoacetalide is a fascinating natural product with a complex chemical structure. While its physicochemical properties are partially characterized, a significant opportunity exists for further research into its biological activities and mechanism of action. This technical guide consolidates the current knowledge on Epi-Cryptoacetalide and aims to facilitate future investigations into its therapeutic potential. The detailed experimental protocols for its isolation and the established route for its total synthesis provide a solid foundation for obtaining the compound for in-depth biological screening and mechanistic studies. Future research should focus on obtaining pure Epi-Cryptoacetalide to definitively elucidate its spectroscopic properties and to explore its effects on various cellular targets and signaling pathways, which could unveil novel therapeutic applications.

References

- 1. Epi-Cryptoacetalide | CAS:132152-57-9 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. tmrjournals.com [tmrjournals.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Total synthesis of cryptoacetalide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Salvia fruticosa, Salvia officinalis, and rosmarinic acid induce apoptosis and inhibit proliferation of human colorectal cell lines: the role in MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Epi-Cryptoacetalide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Epi-Cryptoacetalide, a bioactive diterpenoid. This document summarizes its core physicochemical properties and will delve into its biological activities and experimental data in subsequent sections.

Core Physicochemical Data

A clear understanding of a compound's basic properties is fundamental to any research and development endeavor. The following table summarizes the key identifiers and molecular characteristics of Epi-Cryptoacetalide.

| Parameter | Value | Source |

| CAS Number | 132152-57-9 | [1][2][3][4] |

| Molecular Formula | C₁₈H₂₂O₃ | [1][4][5] |

| Molecular Weight | 286.4 g/mol | [2][3][4] |

| Compound Type | Diterpenoid | [2][3] |

This foundational data serves as a crucial reference for experimental design, analytical method development, and computational modeling involving Epi-Cryptoacetalide. The subsequent sections of this guide will build upon this information, providing detailed experimental protocols and exploring the compound's known signaling pathways.

References

- 1. Epi-cryptoacetalide | 132152-57-9 | HFA15257 | Biosynth [biosynth.com]

- 2. Epi-Cryptoacetalide | CAS 132152-57-9 | ScreenLib [screenlib.com]

- 3. Epi-Cryptoacetalide | CAS:132152-57-9 | Manufacturer ChemFaces [chemfaces.com]

- 4. chemfarms.com [chemfarms.com]

- 5. Epi-Cryptoacetalide - Immunomart [immunomart.com]

Epi-Cryptoacetalide: A Technical Whitepaper on a Novel Diterpenoid with Unexplored Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide based on publicly available scientific information. Epi-Cryptoacetalide is a compound for research use only, and its therapeutic applications have not been established. The information presented herein is intended to highlight its potential areas of investigation based on its chemical nature and the biological activities of its source and related compounds.

Executive Summary

Epi-Cryptoacetalide is a natural diterpenoid compound isolated from the roots of Salvia przewalskii Maxim.[1] While research into this specific molecule is nascent, the Salvia genus is a rich source of bioactive compounds, including numerous diterpenoids with demonstrated anti-inflammatory, antioxidant, and cytotoxic properties.[1][2][3] Notably, other compounds isolated from Salvia przewalskii and related species have been shown to induce apoptosis in cancer cell lines, suggesting a potential avenue for investigation into Epi-Cryptoacetalide's bioactivity.[2][4] This whitepaper will synthesize the limited available information on Epi-Cryptoacetalide, frame its potential therapeutic applications within the context of its chemical class and biological origin, and propose a roadmap for future research.

Introduction and Chemical Profile

Epi-Cryptoacetalide is a diterpenoid, a class of organic chemicals characterized by a 20-carbon skeleton. It was first reported as an isolate from the traditional Chinese medicinal plant Salvia przewalskii, a member of the Lamiaceae family.[1][5] This plant has been a subject of phytochemical investigation, yielding a variety of abietane-type diterpenoids and phenolic acid derivatives.[5]

One crucial piece of information is that Epi-Cryptoacetalide was co-isolated with Cryptoacetalide, and the two are reported to be mirror isomers (enantiomers).[1] This structural relationship is significant, as stereochemistry often plays a critical role in biological activity.

Chemical Details:

-

Molecular Formula: C18H22O3

-

Source: Roots of Salvia przewalskii Maxim[1]

-

Chemical Class: Diterpenoid

Potential Therapeutic Applications: An Evidence-Based Postulation

Direct evidence for the therapeutic applications of Epi-Cryptoacetalide is not yet available in published literature. However, based on the known biological activities of compounds from the Salvia genus and specifically from S. przewalskii, we can postulate several areas of interest for future research.

Anticancer and Cytotoxic Potential

The most promising, yet entirely speculative, application for Epi-Cryptoacetalide is in oncology. This hypothesis is built on the following observations:

-

Activity of Salvia Extracts: Crude extracts from numerous Salvia species have demonstrated cytotoxic effects against a wide range of human cancer cell lines, including breast (MCF-7), colon (HCA, HT-29), liver (HepG2), and prostate (PC-3, DU-145) cancers.[4][6]

-

Apoptosis Induction: Phytochemicals isolated from Salvia species have been shown to induce apoptosis (programmed cell death) in cancer cells. Mechanisms include the increased expression of caspase-3 and caspase-9, an increase in the Bax/Bcl-2 ratio, and the generation of reactive oxygen species (ROS).[2][7][8]

-

Known Bioactive Diterpenoids: S. przewalskii is known to produce other bioactive diterpenoids, such as tanshinones.[9][10] Cryptotanshinone, for example, has demonstrated anti-tumor effects.[8]

Given that Epi-Cryptoacetalide is a diterpenoid from this genus, it is a logical candidate for screening in anticancer assays.

Anti-Inflammatory Activity

Several diterpenoids isolated from the roots of Salvia przewalskii have demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[1] Inflammation is a key driver of many chronic diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Investigating the potential of Epi-Cryptoacetalide to modulate inflammatory pathways is a valid research direction.

Antioxidant and Other Bioactivities

Extracts from Salvia przewalskii have also been noted for their antioxidant and anti-hypoxia effects.[10][11] These activities are often attributed to the plant's rich profile of phenolic compounds and terpenoids. While likely a weaker potential application compared to cytotoxicity, it warrants consideration in a full bioactivity screening.

Quantitative Data

A comprehensive search of scientific literature and chemical databases did not yield any specific quantitative biological data (e.g., IC50, EC50, Ki) for Epi-Cryptoacetalide. One study that tested two other novel compounds from S. przewalskii found them to be inactive (IC50 > 40 µM) against a panel of cancer cell lines (A-549, HL-60, MCF-7, SMMC-7721, SW-480), highlighting that not all constituents of a bioactive plant are themselves active.[5]

Proposed Experimental Protocols

As no studies detailing the biological testing of Epi-Cryptoacetalide have been published, this section provides a generalized, standard protocol for an initial in vitro cytotoxicity screening, which would be a logical first step in its evaluation.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of Epi-Cryptoacetalide on a panel of human cancer cell lines.

Materials:

-

Epi-Cryptoacetalide (dissolved in DMSO to create a stock solution)

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous control cell line (e.g., HEF).

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the Epi-Cryptoacetalide stock solution in complete medium. Remove the overnight medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Visualizations: Hypothetical Pathways and Workflows

The following diagrams are provided to meet the visualization requirements of this guide. As there is no specific experimental data for Epi-Cryptoacetalide, these diagrams represent generalized concepts relevant to its potential investigation.

Caption: Generalized Apoptosis Signaling Pathways.

Caption: Natural Product Discovery Workflow.

Caption: Path to Drug Development.

Conclusion and Future Directions

Epi-Cryptoacetalide represents a novel, structurally characterized natural product with a currently undefined biological profile. Its origin from Salvia przewalskii, a plant rich in bioactive diterpenoids with known anticancer and anti-inflammatory properties, provides a strong rationale for its investigation as a potential therapeutic agent. The immediate priority is to conduct comprehensive in vitro screening to determine if Epi-Cryptoacetalide possesses any cytotoxic, anti-inflammatory, or other significant biological activities. Should these initial screens yield positive results, subsequent research should focus on dose-response studies, mechanism of action elucidation, and comparison with its enantiomer, Cryptoacetalide, to establish a structure-activity relationship. Until such data is generated and published, the therapeutic potential of Epi-Cryptoacetalide remains speculative but promising.

References

- 1. Anti-inflammatory abietane-type diterpenoids from the roots of Salvia przewalskii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic benefits of Salvia species: A focus on cancer and viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. Regioisomers Salviprolin A and B, Unprecedented Rosmarinic Acid Conjugated Dinorditerpenoids from Salvia przewalskii Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Salvia officinalis L. exerts oncostatic effects in rodent and in vitro models of breast carcinoma [frontiersin.org]

- 8. brieflands.com [brieflands.com]

- 9. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 10. Extract of Salvia przewalskii Repair Tissue Damage in Chronic Hypoxia Maybe through the RhoA-ROCK Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioactive constituents of Salvia przewalskii and the molecular mechanism of its antihypoxia effects determined using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Epi-Cryptoacetalide: A Literature Review of a Elusive Diterpenoid

For Immediate Release

Shanghai, China – November 18, 2025 – Epi-Cryptoacetalide, a natural product isolated from the roots of the widely used traditional Chinese medicine Salvia miltiorrhiza (Danshen), remains a molecule of significant interest yet limited biological characterization. Despite its discovery decades ago and the subsequent achievement of its chemical synthesis, a comprehensive review of the scientific literature reveals a conspicuous absence of quantitative biological data, detailed experimental protocols for biological evaluation, and elucidated signaling pathways. This technical guide provides a thorough background on Epi-Cryptoacetalide based on the available literature, highlighting the current knowledge gaps and future research directions for researchers, scientists, and drug development professionals.

Introduction

Epi-Cryptoacetalide is a diterpenoid compound with the chemical formula C₁₈H₂₂O₃. It was first isolated in 1990 by Asari and colleagues from the roots of Salvia miltiorrhiza, a plant renowned for its diverse array of bioactive molecules. Notably, Epi-Cryptoacetalide was co-isolated with its stereoisomer, Cryptoacetalide, as an inseparable mixture, a factor that has likely contributed to the challenges in delineating its specific biological activities.

Physicochemical Properties

While detailed experimental data on the physicochemical properties of pure Epi-Cryptoacetalide are scarce, its molecular formula and structure provide some basic information.

| Property | Value | Source |

| CAS Number | 132152-57-9 | ChemFarm, Immunomart, ScreenLib |

| Molecular Formula | C₁₈H₂₂O₃ | ChemFarm, Immunomart, ScreenLib |

| Molecular Weight | 286.37 g/mol | Calculated |

Synthesis

The first total synthesis of Cryptoacetalide was reported in 2010 by Zou and Deiters. This synthetic route provides a potential avenue for obtaining pure Epi-Cryptoacetalide, which would be crucial for detailed biological investigations. The synthesis, however, was focused on the primary isomer, and specific details for the isolation of the epi-form were not extensively described.

Biological Activity: An Unanswered Question

A comprehensive search of the scientific literature reveals a significant lack of data regarding the biological activity of Epi-Cryptoacetalide. While commercial suppliers list "Inhibitor of Apoptosis (IAP)" as a potential target, this claim is not substantiated by any peer-reviewed scientific publications found to date. Numerous studies have investigated the biological activities of other diterpenoids isolated from Salvia miltiorrhiza, revealing a broad spectrum of effects including anti-inflammatory, antioxidant, and cytotoxic activities. However, these findings cannot be directly extrapolated to Epi-Cryptoacetalide without specific experimental validation.

The absence of quantitative data, such as IC₅₀ or EC₅₀ values, and detailed experimental protocols for any biological assays involving Epi-Cryptoacetalide is a critical knowledge gap that hinders its potential development as a therapeutic agent.

Signaling Pathways and Experimental Workflows: A Blank Canvas

Consistent with the lack of biological activity data, there are no described signaling pathways, experimental workflows, or logical relationships involving Epi-Cryptoacetalide in the current body of scientific literature. The creation of diagrams for these aspects, as requested, is therefore not possible based on existing information.

Future Directions and Conclusion

The story of Epi-Cryptoacetalide is one of unrealized potential. Its origin from a medicinally important plant and its intriguing chemical structure suggest that it may possess valuable biological properties. To unlock this potential, the scientific community must address the current knowledge gaps.

The following logical workflow is proposed for future research on Epi-Cryptoacetalide:

Caption: Proposed research workflow for Epi-Cryptoacetalide.

The Bioactivity of Epi-Cryptoacetalide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the bioactivity of Epi-Cryptoacetalide, a natural diterpenoid found in the roots of Salvia species such as Salvia miltiorrhiza and Salvia przewalskii. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. All data presented herein is based on publicly available scientific literature.

Executive Summary

Epi-Cryptoacetalide has emerged as a molecule of interest due to its potential interactions with key biological targets implicated in hormonal and inflammatory pathways. Computational studies have identified Estrogen Receptor-α (ER-α) and Prostaglandin E2 receptor subtype EP2 (EP2) as potential targets, suggesting its relevance in conditions such as endometriosis. Furthermore, its identification in traditional medicinal formulations for dermatological conditions hints at a broader range of bioactivities. This guide summarizes the available quantitative data, outlines the methodologies used in its analysis, and visualizes the pertinent signaling pathways to facilitate further research and development.

Quantitative Bioactivity Data

The primary quantitative data on the bioactivity of Epi-Cryptoacetalide comes from in-silico molecular docking studies. These computational analyses predict the binding affinity of a ligand to a protein target. The following table summarizes the reported inhibition constants (Ki) for Epi-Cryptoacetalide against its putative targets.

| Target | Ligand | Ki (μM) | Assay Type | Source |

| Estrogen Receptor-α (ER-α) | Epi-Cryptoacetalide | 0.3 | In-silico (Molecular Docking) | [1][2] |

| Prostaglandin E2 Receptor (EP2 subtype) | Epi-Cryptoacetalide | 1.92 | In-silico (Molecular Docking) | [1][2] |

Note: The reported Ki values are from computational models and await experimental validation.

Experimental Protocols

A critical next step in the investigation of Epi-Cryptoacetalide is the experimental validation of its predicted bioactivities. Below are detailed methodologies for the key experiments cited and those that would be required to confirm the in-silico findings.

Molecular Docking (as per Situmorang et al., 2021)

This protocol describes the computational method used to predict the binding affinity of Epi-Cryptoacetalide to its targets.

Objective: To predict the binding affinity and interaction sites of Epi-Cryptoacetalide with ER-α and EP2 receptors.

Methodology:

-

Protein and Ligand Preparation: The three-dimensional structures of the target proteins (ER-α and EP2) are obtained from a protein data bank. The structure of Epi-Cryptoacetalide is obtained from a chemical database or drawn using molecular modeling software.

-

Docking Simulation: A molecular docking program (e.g., AutoDock) is used to predict the binding conformation of Epi-Cryptoacetalide within the active site of the target proteins.

-

Binding Affinity Calculation: The program calculates the binding energy (reported as ΔG) and the inhibition constant (Ki) based on the predicted binding pose.[1][3]

The following diagram illustrates the general workflow for this in-silico analysis.

Caption: Molecular Docking Workflow.

Estrogen Receptor-α Binding Assay (Proposed Experimental Validation)

This protocol describes a standard method to experimentally determine the binding affinity of Epi-Cryptoacetalide to ER-α.

Objective: To experimentally determine the Ki of Epi-Cryptoacetalide for ER-α.

Methodology:

-

Reagents: Recombinant human ER-α, a fluorescently labeled estradiol derivative (ligand), and varying concentrations of Epi-Cryptoacetalide.

-

Competitive Binding: The fluorescent ligand and ER-α are incubated with increasing concentrations of Epi-Cryptoacetalide.

-

Detection: The binding of the fluorescent ligand to ER-α is measured using fluorescence polarization. As Epi-Cryptoacetalide displaces the fluorescent ligand, the polarization value decreases.

-

Data Analysis: The IC50 value (concentration of Epi-Cryptoacetalide that displaces 50% of the fluorescent ligand) is determined and converted to a Ki value.[4]

The following diagram illustrates the competitive binding assay principle.

Caption: Principle of Competitive Binding Assay.

Prostaglandin E2 Receptor EP2 Binding Assay (Proposed Experimental Validation)

This protocol describes a standard method to experimentally determine the binding affinity of Epi-Cryptoacetalide to the EP2 receptor.

Objective: To experimentally determine the Ki of Epi-Cryptoacetalide for the EP2 receptor.

Methodology:

-

Reagents: Cell membranes expressing the human EP2 receptor, radiolabeled Prostaglandin E2 ([³H]PGE2), and varying concentrations of Epi-Cryptoacetalide.

-

Competitive Binding: The cell membranes and [³H]PGE2 are incubated with increasing concentrations of Epi-Cryptoacetalide.

-

Detection: The amount of bound [³H]PGE2 is measured by scintillation counting after separating the bound from the free radioligand.

-

Data Analysis: The IC50 value is determined and converted to a Ki value.

Signaling Pathways

The predicted interactions of Epi-Cryptoacetalide with ER-α and the EP2 receptor suggest its potential to modulate the estrogen and prostaglandin signaling pathways.

Estrogen Signaling Pathway

Estrogen receptors are ligand-activated transcription factors that regulate gene expression. Upon binding estrogen, ER-α dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA to modulate the transcription of target genes involved in cell proliferation, differentiation, and other processes. An antagonist would block this process.

Caption: Estrogen Signaling Pathway.

Prostaglandin E2 (EP2) Signaling Pathway

The EP2 receptor is a G-protein coupled receptor (GPCR). When activated by PGE2, it couples to the Gs alpha subunit, which activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to cellular responses often associated with inflammation and vasodilation. An antagonist would inhibit this cascade.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anti-Inflammatory Assays of Epi-Cryptoacetalide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-Cryptoacetalide is a bioactive diketopiperazine, a class of secondary metabolites, that has been isolated from marine organisms, particularly deep-sea fungi, and the roots of Salvia miltiorrhiza.[1][2][3] Preliminary information suggests that its mode of action may involve the inhibition of inflammatory pathways through the suppression of pro-inflammatory cytokines, making it a person of interest for anti-inflammatory research.[1]

These application notes provide a comprehensive guide for researchers to conduct in vitro assays to elucidate and quantify the anti-inflammatory potential of Epi-Cryptoacetalide. The following protocols for key assays are designed to assess the compound's effects on major inflammatory mediators and signaling pathways.

Data Presentation

As no specific quantitative data for the in vitro anti-inflammatory effects of Epi-Cryptoacetalide is currently published, the following tables are presented as templates for data organization and reporting. Researchers should populate these tables with their experimental findings.

Table 1: Effect of Epi-Cryptoacetalide on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Production (% of Control) | IC50 (µM) for NO Inhibition | PGE2 Production (% of Control) | IC50 (µM) for PGE2 Inhibition |

| 0 (Vehicle Control) | 100 | \multirow{5}{}{N/A} | 100 | \multirow{5}{}{N/A} |

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 |

Table 2: Effect of Epi-Cryptoacetalide on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | TNF-α Production (% of Control) | IC50 (µM) for TNF-α Inhibition | IL-6 Production (% of Control) | IC50 (µM) for IL-6 Inhibition |

| 0 (Vehicle Control) | 100 | \multirow{5}{}{N/A} | 100 | \multirow{5}{}{N/A} |

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 |

Experimental Protocols

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[4] For 24-well plates, a density of 5 x 10^5 cells/well is recommended.[5]

-

Compound Preparation: Dissolve Epi-Cryptoacetalide in a suitable solvent, such as DMSO, to prepare a stock solution. Further dilute with cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not affect cell viability.

-

Treatment: Pre-treat the cells with varying concentrations of Epi-Cryptoacetalide for 1-2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL).[4][5]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Sample Collection: After 18-24 hours of LPS stimulation, collect the cell culture supernatant.[4][6]

-

Griess Reagent Preparation: The Griess reagent is a solution of N-(1-naphthyl)ethylenediamine and sulfanilic acid.[4] It can be prepared by mixing equal volumes of 1% (w/v) sulfanilamide in 2.5% H3PO4 and 0.1% (w/v) naphthylethylenediamine dihydrochloride in 2.5% H3PO4.[7]

-

Assay Procedure:

-

Quantification: Calculate the nitrite concentration from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Immunoassay (ELISA)

This assay quantifies the amount of PGE2, a key inflammatory mediator, in the cell culture supernatant.

-

Sample Collection: Collect the cell culture supernatant after LPS stimulation.

-

ELISA Procedure: Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions.[8][9][10][11] A general procedure is as follows:

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add PGE2 conjugate and monoclonal antibody.

-

Incubate for 2 hours at room temperature with shaking.[8]

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution and incubate to allow for color development.

-

Add a stop solution and measure the absorbance at 450 nm.[8]

-

-

Quantification: Determine the PGE2 concentration from the standard curve.

Pro-Inflammatory Cytokine (TNF-α and IL-6) Immunoassay (ELISA)

This assay measures the levels of key pro-inflammatory cytokines in the cell culture supernatant.

-

Sample Collection: Collect the cell culture supernatant after LPS stimulation.

-

ELISA Procedure: Utilize commercial ELISA kits for TNF-α and IL-6 and adhere to the provided protocols.[12][13][14][15][16] The general steps are:

-

Coat a 96-well plate with a capture antibody.

-

Add standards and samples to the wells and incubate.

-

Wash the plate and add a detection antibody.

-

Add an enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

-

Wash the plate and add a substrate solution for color development.

-

Stop the reaction and measure the absorbance.

-

-

Quantification: Calculate the cytokine concentrations based on their respective standard curves.

NF-κB Signaling Pathway Analysis (Luciferase Reporter Assay)

This assay determines if Epi-Cryptoacetalide inhibits the activation of the NF-κB transcription factor.

-

Cell Transfection:

-

Treatment and Lysis:

-

Luciferase Assay:

-

Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity or total protein concentration) and express the results as a percentage of the stimulated control.[20]

MAPK Signaling Pathway Analysis (Western Blot)

This method assesses the effect of Epi-Cryptoacetalide on the phosphorylation of key proteins in the MAPK pathway (e.g., ERK, JNK, p38).

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[23]

-

Western Blot Procedure:

-

Separate 20-50 µg of protein per sample by SDS-PAGE.[23][24]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21][25]

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[22]

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.[24][25]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21][23]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity of Epi-Cryptoacetalide.

Caption: Proposed inhibitory mechanism of Epi-Cryptoacetalide on the NF-κB signaling pathway.

Caption: Potential inhibitory points of Epi-Cryptoacetalide in the MAPK signaling cascade.

References

- 1. biosynth.com [biosynth.com]

- 2. Epi-Cryptoacetalide | CAS:132152-57-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. Epi-Cryptoacetalide | CAS 132152-57-9 | ScreenLib [screenlib.com]

- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. arborassays.com [arborassays.com]

- 9. assaygenie.com [assaygenie.com]

- 10. abcam.com [abcam.com]

- 11. file.elabscience.com [file.elabscience.com]

- 12. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]

- 13. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. novamedline.com [novamedline.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. bowdish.ca [bowdish.ca]

- 18. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 22. Western blot protocol | Abcam [abcam.com]

- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubcompare.ai [pubcompare.ai]

- 25. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Diterpenoid Compounds in In Vivo Inflammation Models

Disclaimer: To date, no specific in vivo anti-inflammatory data for Epi-Cryptoacetalide has been published. The following application notes and protocols are based on studies of structurally related diterpenoid compounds, such as grayanane and kaurane diterpenoids, and are intended to serve as a general guideline for researchers, scientists, and drug development professionals.

Introduction to Diterpenoids as Anti-Inflammatory Agents

Diterpenoids are a class of natural products characterized by a twenty-carbon skeleton. Various subclasses, including grayanane and ent-kaurane diterpenoids, have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[1][2] These compounds often exert their effects by modulating key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][3] This document provides an overview of common in vivo inflammation models and detailed protocols for evaluating the anti-inflammatory potential of novel diterpenoid compounds.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on various diterpenoid compounds in common inflammation models. This data is provided for comparative purposes to aid in experimental design and interpretation.

Table 1: Effect of Diterpenoids on Carrageenan-Induced Paw Edema in Rodents

| Compound Class | Animal Model | Dose | Inhibition of Edema (%) | Time Point (hours) | Reference Compound |

| Neorogioltriol | Rat | 1 mg/kg | Significant reduction | 3 | Indomethacin |

| Sclareol | Mouse | 5-10 mg/kg | Significant reduction | 4 | Indomethacin |

Data is generalized from multiple sources. Specific results will vary based on the compound, dose, and experimental conditions.[2][4]

Table 2: Effect of Diterpenoids on Acetic Acid-Induced Writhing in Mice

| Compound Class | Animal Model | Dose | Reduction in Writhing (%) | Reference Compound |

| Grayanane Diterpenoids | Mouse | 5 mg/kg | > 50% | Morphine |

| ent-Kaurane Diterpenoids | Mouse | 375-500 mg/kg | Significant reduction | - |

This test is often used to assess peripheral analgesic and anti-inflammatory activity.[5][6]

Table 3: In Vitro Anti-Inflammatory Activity of Diterpenoids in LPS-Stimulated RAW264.7 Macrophages

| Compound Class | Parameter | IC₅₀ (µM) |

| Grayanane Diterpenoids | NO Production | 2.8 - 35.4 |

| ent-Kaurane Diterpenoids | NO Production | 2 - 10 |

IC₅₀ values represent the concentration required to inhibit 50% of the inflammatory response.[7][8][9]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

Materials:

-

Male Wistar rats (180-220 g)

-

Test diterpenoid compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Indomethacin (positive control)

-

1% (w/v) Carrageenan solution in saline

-

Plethysmometer

Procedure:

-

Acclimatize animals for at least one week.

-

Fast animals overnight before the experiment with free access to water.

-

Divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (various doses).

-

Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

-

Measure the initial paw volume of the right hind paw using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Acetic Acid-Induced Writhing Test in Mice

This model assesses peripheral analgesic and anti-inflammatory activity by quantifying abdominal constrictions induced by an irritant.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Test diterpenoid compound

-

Vehicle

-

Aspirin or Morphine (positive control)

-

0.6% (v/v) Acetic acid solution

Procedure:

-

Acclimatize mice for at least three days.

-

Divide animals into experimental groups.

-

Administer the test compound or vehicle (p.o. or i.p.) 30-60 minutes before acetic acid injection.

-

Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

-

Immediately place each mouse in an individual observation chamber.

-

Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

-

Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

Signaling Pathways and Visualizations

The anti-inflammatory effects of many diterpenoids are attributed to their ability to inhibit the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

Experimental Workflow

References

- 1. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activities and Molecular Mechanisms of Diterpenes, Diterpenoids, and Their Derivatives in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diterpenes: Nature’s Hidden Gems of Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Trypanocidal and Anti-Inflammatory Effects of Three ent-Kaurane Diterpenoids from Gymnocoronis spilanthoides var. subcordata (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Anti-inflammatory Grayanane Diterpenoids from the Leaves of Rhododendron molle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Investigation of Epi-Cryptoacetalide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-Cryptoacetalide is a diterpenoid natural product isolated from the roots of Salvia miltiorrhiza, a plant with a long history in traditional medicine. While extensive research on many constituents of Salvia miltiorrhiza has been conducted, specific biological data and detailed experimental protocols for Epi-Cryptoacetalide are not widely available in peer-reviewed literature. However, commercial suppliers indicate that its molecular target is the Inhibitor of Apoptosis Protein (IAP) family. IAPs are key regulators of apoptosis (programmed cell death) and are often overexpressed in cancer cells, making them attractive targets for therapeutic development.

These application notes provide a comprehensive set of detailed experimental protocols for researchers to investigate the biological activity of Epi-Cryptoacetalide, with a focus on its potential as an IAP inhibitor and an inducer of apoptosis. The protocols are based on established methodologies for characterizing anti-cancer compounds and IAP inhibitors.

Disclaimer: The following protocols are generalized and should be adapted based on specific cell lines and experimental conditions. Due to the limited published data on Epi-Cryptoacetalide, the provided quantitative data is illustrative and intended to serve as a template for data presentation.

Quantitative Data Summary

The following tables present a template for summarizing the quantitative data that would be generated from the experimental protocols described below.

Table 1: In Vitro Cytotoxicity of Epi-Cryptoacetalide

| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| HeLa | Cervical Cancer | 15.2 ± 1.8 | 8.5 ± 0.9 |

| A549 | Lung Cancer | 25.6 ± 3.1 | 14.1 ± 1.5 |

| MCF-7 | Breast Cancer | 38.4 ± 4.5 | 22.7 ± 2.8 |

| Jurkat | T-cell Leukemia | 9.8 ± 1.2 | 4.6 ± 0.6 |

| HUVEC (non-cancerous) | Endothelial Cells | > 100 | > 100 |

Table 2: Apoptosis Induction by Epi-Cryptoacetalide in Jurkat Cells (72h treatment)

| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Control) | 3.2 ± 0.5 | 1.8 ± 0.3 |

| 1 | 8.7 ± 1.1 | 3.5 ± 0.6 |

| 5 | 25.4 ± 3.2 | 10.1 ± 1.4 |

| 10 | 48.9 ± 5.1 | 21.3 ± 2.5 |

Table 3: Caspase Activation by Epi-Cryptoacetalide in Jurkat Cells (48h treatment)

| Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |

| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.1 |

| 5 | 3.8 ± 0.4 | 2.9 ± 0.3 |

| 10 | 7.2 ± 0.8 | 5.4 ± 0.6 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Epi-Cryptoacetalide on cancer and non-cancerous cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Epi-Cryptoacetalide (stock solution in DMSO)

-

Cancer cell lines (e.g., HeLa, A549, MCF-7, Jurkat) and a non-cancerous cell line (e.g., HUVEC)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of Epi-Cryptoacetalide in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted Epi-Cryptoacetalide solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by Epi-Cryptoacetalide.

Materials:

-

Epi-Cryptoacetalide

-

Jurkat cells (or other sensitive cell line)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed Jurkat cells at a density of 2 x 10^5 cells/well in a 6-well plate and treat with various concentrations of Epi-Cryptoacetalide for 72 hours.

-

Harvest the cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Caspase Activity Assay

Objective: To measure the activity of key executioner caspases (caspase-3/7) and initiator caspases (caspase-9) to confirm the apoptotic pathway.

Materials:

-

Epi-Cryptoacetalide

-

Jurkat cells

-

Caspase-Glo® 3/7 and Caspase-Glo® 9 Assay Systems (Promega)

-

Luminometer-compatible 96-well plates (white-walled)

Protocol:

-

Seed Jurkat cells in a white-walled 96-well plate at a density of 10,000 cells/well.

-

Treat the cells with different concentrations of Epi-Cryptoacetalide for 48 hours.

-

Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® reagent to each well.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

Express the results as fold change in caspase activity compared to the vehicle control.

Visualizations

Proposed Signaling Pathway of Epi-Cryptoacetalide

Caption: Proposed mechanism of Epi-Cryptoacetalide-induced apoptosis via IAP inhibition.

Experimental Workflow for Characterizing Epi-Cryptoacetalide

Application Notes and Protocols for Cell-Based Assays to Evaluate Epi-Cryptoacetalide Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-Cryptoacetalide is a natural product identified as a potential modulator of critical cellular pathways. Preliminary information suggests that its mechanism of action may involve the targeting of Inhibitor of Apoptosis Proteins (IAPs), a family of anti-apoptotic proteins that are key regulators of programmed cell death.[1][2][3] Overexpression of IAPs is a common feature in various cancers, contributing to tumor survival, chemoresistance, and overall poor prognosis.[1][3][4][5] Compounds that antagonize IAPs, such as SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, can restore the natural apoptotic process in cancer cells, making them a promising class of therapeutic agents.[2][6][7]

These application notes provide a comprehensive framework of cell-based assays to elucidate the biological activity of Epi-Cryptoacetalide, with a focus on its potential as an IAP antagonist. The following protocols are designed to assess its cytotoxicity, pro-apoptotic effects, and impact on cell cycle progression.

Assessment of Cytotoxicity using MTT Assay